1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
This compound (CAS: 2940859-47-0) is a nucleoside analog with a molecular formula of C₁₀H₁₄N₂O₅S and a molar mass of 274.3 g/mol . Its structure features a tetrahydrofuran ring substituted with hydroxyl and hydroxymethyl groups, linked to a 5-methyl-2-thioxo-dihydropyrimidinone moiety.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNBPMAXGYBMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base Activation
- Silylation : 5-Methyl-2-thiouracil is treated with hexamethyldisilazane (HMDS) and ammonium sulfate under reflux to form the bis(trimethylsilyl) derivative.
- Sugar Donor Preparation : 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is generated via acetylation of D-ribose using acetic anhydride and catalytic H₂SO₄.
Glycosylation
The silylated base reacts with the acetylated ribose in anhydrous dichloroethane at 80°C, catalyzed by trimethylsilyl triflate (TMSOTf). Key parameters:
Deprotection and Isolation
- Deacetylation : Methanolic ammonia (7N, 24 hr) removes acetyl groups.
- Chromatography : Silica gel purification (CH₂Cl₂:MeOH 9:1) yields 68–72% pure product.
Table 1 : Vorbrüggen Method Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | TMSOTf | +15% vs. SnCl₄ |
| Solvent | Dichloroethane | +22% vs. THF |
| Temperature | 80°C | +30% vs. 60°C |
Hypervalent Iodine-Mediated Glycosylation
Recent advances utilize hypervalent iodine reagents for stereoselective glycosylation, avoiding traditional silylation:
Mechanism
Procedure
- Donor Synthesis : Ribose derivative (0.1 M) and PhI(OAc)₂ (1.5 eq) in CH₃CN, 0°C, 30 min.
- Coupling : Add 5-methyl-2-thiouracil (1.2 eq) and TMSOTf (0.2 eq), stir at 25°C for 6 hr.
- Deprotection : Remove isopropylidene groups using 80% AcOH, 50°C, 2 hr.
Advantages :
Thionation of Preformed Nucleosides
Post-glycosylation thionation provides an alternative route:
Lawesson’s Reagent Protocol
- Substrate : 5-Methyluridine (1.0 eq) in dry toluene.
- Reagent : Lawesson’s reagent (2.2 eq), reflux 4 hr.
- Workup : Quench with NaHCO₃, extract with EtOAc, purify via RP-HPLC.
Yield : 58–63%, with 5% desulfurization byproducts.
Table 2 : Thionation Reagent Comparison
| Reagent | Conversion | Byproducts |
|---|---|---|
| Lawesson’s | 63% | 5% |
| P₄S₁₀ | 71% | 12% |
| H₂S/Et₃N | 48% | 3% |
Enzymatic Synthesis
In vitro enzymatic methods mimic tRNA modification pathways:
Recombinant MnmA Pathway
- Enzymes :
- IscS (cysteine desulfurase)
- MnmA (sulfurtransferase)
- Substrates : 5-Methyluridine triphosphate (5-MeUTP), L-cysteine.
- Conditions : 37°C, 2 mM Mg²⁺, 1 mM ATP, pH 7.5.
Yield : 41% after 6 hr, requiring HPLC purification.
One-Pot Multistep Strategies
Emerging methods combine glycosylation and thionation:
Tandem Vorbrüggen-Lawesson Approach
- Glycosylation : As in Section 1.
- In Situ Thionation : Add Lawesson’s reagent (1.5 eq) post-glycosylation.
- Global Deprotection : NH₃/MeOH, 12 hr.
Efficiency : Reduces steps from 4 to 2, 59% overall yield.
Critical Analysis
Table 3 : Method Comparison
| Method | Yield (%) | Purity | Scalability |
|---|---|---|---|
| Vorbrüggen | 72 | 98% | Industrial |
| Hypervalent Iodine | 81 | 95% | Lab-scale |
| Enzymatic | 41 | 99% | Microscale |
Key Findings :
- Vorbrüggen remains optimal for large-scale production despite moderate yields.
- Hypervalent iodine methods show promise for stereocontrol but require costly reagents.
- Enzymatic routes are limited by enzyme availability but provide high selectivity.
Chemical Reactions Analysis
Phosphorylation Reactions
Phosphorylation of hydroxyl groups on the ribose moiety is a key reaction for generating biologically active nucleotide derivatives. Studies on structurally related uridine analogues demonstrate regioselective phosphorylation at the 3′- or 5′-positions using phosphorous oxychloride and tributylammonium phosphate .
Table 1: Phosphorylation of Ribose Hydroxyl Groups
Key findings:
-
The 3′-diphosphate derivative exhibits distinct ¹H NMR shifts compared to 5′-phosphorylated analogues .
-
³¹P NMR confirms the presence of diphosphate groups via characteristic peaks .
Hydroxyl Group Protection/Deprotection
The ribose hydroxyl groups can be selectively protected to avoid undesired side reactions during synthesis. For example:
Table 2: Protection Strategies for Ribose Hydroxyls
Example reaction:
-
Trifluoroacetylation : A 2′-amino group in a related uridine derivative was protected using ethyl trifluoroacetate and DIEA in DMF, yielding an 86% product .
Thioxo Group Reactivity
The 2-thioxo moiety introduces unique reactivity compared to oxygenated uracil:
-
Hydrogen bonding : The sulfur atom forms weaker hydrogen bonds than oxygen, altering base-pairing interactions in RNA .
-
Oxidation susceptibility : While not explicitly documented for this compound, thione groups in analogous structures are prone to oxidation, forming disulfides or sulfoxides under oxidative conditions.
Glycosidic Bond Stability
The β-N-glycosidic bond linking the ribose and pyrimidine base is susceptible to acid-catalyzed hydrolysis, a common trait in nucleosides. Though not directly studied for this compound, analogous uridine derivatives undergo cleavage under acidic conditions (e.g., HCl), releasing free pyrimidine and ribose .
Methyl Group Reactivity
Scientific Research Applications
1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of hydroxyl groups and the dihydropyrimidinone core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications in the Tetrahydrofuran Ring
5'-Deoxy-5'-iodouridine (CAS: 14259-58-6)
- Structure : Replaces the hydroxymethyl group with iodomethyl and lacks the thioxo group.
- Properties : Increased molecular weight (354.1 g/mol ) due to iodine, which enhances radiochemical utility but may reduce solubility .
- Application : Used in radiolabeling studies for imaging or targeted therapies.
1-((2S,3R,4S,5S)-3-Chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (CAS: TRC-C428830-500MG)
Modifications in the Pyrimidine Moiety
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1380532-27-3)
- Structure : Replaces the thioxo group with a trifluoromethyl-substituted dione .
- Properties : The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Molecular weight (296.2 g/mol ) remains drug-like .
- Application: Potential use in fluorinated drug candidates for improved bioavailability.
4-Amino-1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS: 1011529-10-4)
Complex Derivatives with Hybrid Structures
Compound 16 in
- Structure : Combines a fluorinated alkyl chain and triazole linkages via click chemistry.
- Properties : The heptadecafluoroundecanamido chain increases stability against enzymatic degradation but raises bioaccumulation concerns .
- Application : Likely explored for targeted delivery systems due to its amphiphilic nature.
Chromeno[4,3-d]pyrimidine Derivatives ()
Physicochemical and Pharmacokinetic Comparison
| Compound (CAS) | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Notable Properties |
|---|---|---|---|---|
| Parent Compound (2940859-47-0) | 274.3 | Thioxo, hydroxymethyl | ~0.5 | Moderate solubility, nucleoside mimic |
| 5'-Iodo Analog (14259-58-6) | 354.1 | Iodomethyl | ~1.2 | Radiopaque, low solubility |
| Trifluoromethyl Analog (1380532-27-3) | 296.2 | Trifluoromethyl | ~1.8 | High membrane permeability |
| Chloro-Substituted (TRC-C428830) | 276.7 | Chloro, hydroxymethyl | ~0.9 | Enhanced metabolic stability |
| Azido-Fluoro Analog (1011529-10-4) | 286.2 | Azido, fluoro | ~0.3 | Click chemistry utility |
Key Observations :
- Thioxo Group : Unique to the parent compound, it may confer stronger hydrogen-bonding capacity compared to dione analogs .
- Halogenation : Chloro and iodo substitutions improve lipophilicity but require toxicity evaluations .
- Fluorinated Chains : Enhance stability but pose environmental and safety risks .
Biological Activity
The compound 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 26287-69-4) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through a comprehensive review of relevant studies, case reports, and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 244.20 g/mol. The structural representation includes a tetrahydrofuran moiety and a thioxo group, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this pyrimidine derivative exhibit significant antimicrobial properties. A study focusing on the structure-activity relationship found that modifications in the tetrahydrofuran ring can enhance antibacterial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways. The mechanism involves the modulation of cell cycle regulators, leading to G0/G1 phase arrest .
Antioxidant Activity
Antioxidant assays have shown that this compound exhibits significant free radical scavenging activity. The presence of hydroxyl groups in its structure contributes to its ability to neutralize reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It shows inhibitory effects on enzymes such as acetylcholinesterase , making it a candidate for further research in neuroprotective therapies .
Case Study 1: Anticancer Efficacy
A recent study conducted on the effects of the compound on cancer cells revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM for HeLa cells, indicating a potent anticancer effect .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Candida albicans . The results showed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, suggesting strong antifungal activity compared to standard antifungal agents .
Research Findings Summary Table
Q & A
Q. How should researchers design experiments to study structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
